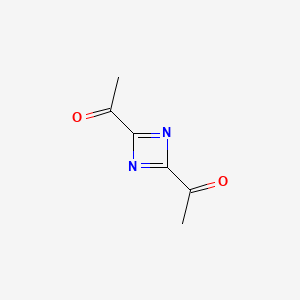

1-(4-Acetyl-1,3-diazet-2-yl)ethanone

Description

1-(4-Acetyl-1,3-diazet-2-yl)ethanone is a heterocyclic compound featuring a four-membered 1,3-diazetidine ring (two nitrogen atoms in a four-membered ring) substituted with an acetyl group at the 4-position and an ethanone moiety at the 2-position.

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

1-(4-acetyl-1,3-diazet-2-yl)ethanone |

InChI |

InChI=1S/C6H6N2O2/c1-3(9)5-7-6(8-5)4(2)10/h1-2H3 |

InChI Key |

SNKZRBUGRNDAOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=N1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-1,3-diazet-2-yl)ethanone typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a diazet precursor with an acetylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-1,3-diazet-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The diazet ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Acetyl-1,3-diazet-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-1,3-diazet-2-yl)ethanone involves its interaction with specific molecular targets. The diazet ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine-Based Ethanone Derivatives

Compounds such as 1-(4-methylpiperazin-1-yl)ethanone (MPA), 4-acetyl-1,1-dimethylpiperazin-1-ium (DMPA), and 1-(4-ethylpiperazin-1-yl)ethanone (EPA) () share ethanone functionalization but differ in their nitrogen-containing heterocycles. Key distinctions include:

- Ring Size and Strain: Piperazine (six-membered) vs. diazetidine (four-membered).

- Substituent Effects : DMPA’s quaternary ammonium group (1,1-dimethyl) enhances polarity and may reduce membrane permeability compared to the acetylated diazetidine derivative .

Table 1: Structural Comparison of Ethanone Derivatives

Aryl-Substituted Ethanones

1-(2-Chlorophenyl)ethanone (CAS 2142-68-9) and 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone () demonstrate the versatility of ethanone derivatives. These compounds exhibit:

- Electron-Withdrawing Effects: The chloro group in 1-(2-chlorophenyl)ethanone enhances electrophilicity, favoring nucleophilic substitution reactions .

- Pharmacological Applications : The morpholine-substituted derivative acts as a DNA-PK inhibitor, sensitizing cancer cells to radiation by impairing DNA repair .

Heterocyclic Ethanones in Drug Design

- Iloperidone Metabolites: Metabolites like 1-[4-(3-methoxyphenyl)propoxy]-3-methoxyphenyl-ethanone () highlight the role of ethanone groups in antipsychotic drug metabolism, particularly in O-dealkylation and hydroxylation pathways.

- Oxadiazole-Ethanone Hybrids: Derivatives such as 1-(2-(aryl)-5-(4'-methoxy-biphenyl-4-yl)-1,3,4-oxadiazole-3-yl)ethanone () show anticancer activity (IC₅₀ = 6.8–7.4 µM against PANC-1 cells), emphasizing the synergy between heterocyclic cores and ethanone moieties in cytotoxicity .

Pharmacological and Chemical Properties

Receptor Interactions

- Cholinergic Activity: Piperazine-based ethanones (e.g., MPA, DMPA) modulate nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, with DMPA showing pronounced desensitization effects at 100 µM . The diazetidine analog’s compact structure may improve selectivity for specific receptor subtypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.